Scaffold Potency in Anti-HBV Activity Relative to In-Class Analogs
The specific phenyl propionamide scaffold of 2-amino-3-hydroxy-N-phenyl-propionamide is a critical component in a series of potent non-nucleoside HBV inhibitors. In a direct head-to-head study, compounds based on this scaffold (8d and 9b) demonstrated high potency against HBV DNA replication, whereas other derivatives in the same series with different substitutions showed less activity [1]. The most potent compound from this class, 9b, achieved an IC50 of 0.14 μM against wild-type HBV, establishing a potency benchmark for the core structure [1].
| Evidence Dimension | Anti-HBV DNA Replication Activity (IC50) |
|---|---|
| Target Compound Data | N/A (Compound is a scaffold; activity is from derivatives 8d and 9b) |
| Comparator Or Baseline | Other phenyl propionamide derivatives (e.g., 3a, 4a, 7a) in the same study series with lower activity [1]. |
| Quantified Difference | Compound 9b (IC50 = 0.14 μM) is 3.3-fold more potent than compound 8d (IC50 = 0.46 μM), demonstrating significant potency variation within the class [1]. |
| Conditions | In vitro HBV DNA replication assay in HepG2.2.15 cells [1]. |
Why This Matters
This establishes the value of the core 2-amino-3-hydroxy-N-phenyl-propionamide scaffold as a productive starting point for developing potent anti-HBV agents, with quantifiable potency benchmarks for new analogs.
- [1] Qiu, J., et al. (2018). Design, synthesis and evaluation of novel phenyl propionamide derivatives as non-nucleoside hepatitis B virus inhibitors. European Journal of Medicinal Chemistry, 144, 424-434. DOI: 10.1016/j.ejmech.2017.12.042. View Source
